1-(4-Phenoxyphenyl)ethan-1-amine

Medicinal Chemistry ADME Prediction Bioisostere Design

Sourcing inconsistent PPMA congeners risks off-target liabilities. 1-(4-Phenoxyphenyl)ethan-1-amine (CAS 102077-19-0) is the unsubstituted reference scaffold (σ = 0) in published 5-HT₂A, SERT, and hERG QSAR models. - Use as a QSAR calibration control to anchor new assay datasets to the published training set baseline. - Racemic free NH₂ enables one-step amide, sulfonamide, urea, or secondary amine library synthesis. - Enantiopure (R)- and (S)-forms available for stereochemical SAR at serotonin and dopamine receptors.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 102077-19-0
Cat. No. B177903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenoxyphenyl)ethan-1-amine
CAS102077-19-0
SynonymsBenzenemethanamine, .alpha.-methyl-4-phenoxy-
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N
InChIInChI=1S/C14H15NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,15H2,1H3
InChIKeyWSQOGHJCBFRHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenoxyphenyl)ethan-1-amine (CAS 102077-19-0) – Sourcing & Baseline Profile


1-(4-Phenoxyphenyl)ethan-1-amine (CAS 102077-19-0) is a primary benzylic amine bearing a para-phenoxy substituent on the phenyl ring, formally classified as an α-methyl-4-phenoxybenzylamine . It belongs to the broader phenoxyphenyl‑methanamine (PPMA) class, which has been systematically profiled in quantitative structure–activity relationship (QSAR) studies for 5‑HT₂A, SERT, and hERG endpoints [1]. The compound is supplied as a racemic mixture (≥95% purity) by multiple vendors and is listed in the Sigma‑Aldrich rare‑chemicals collection as a research‑grade building block . Its logP of 4.20 and polar surface area of 35.3 Ų place it in a lipophilic primary‑amine space that is distinct from more polar or N‑substituted analogues [2].

Why Generic Substitution of PPMA‑Class Amines Can Compromise Project Reproducibility


The α‑methyl‑4‑phenoxybenzylamine scaffold is not a uniform chemical space where any congener can be freely substituted for another. The QSAR models developed by Mente et al. demonstrate that even subtle changes to the ‘A’‑ring (phenoxy) or ‘B’‑ring (benzyl) substituents produce quantifiable shifts in 5‑HT₂A, SERT, and hERG activities, with Hammett σ constants and size descriptors capturing the divergent SAR trends [1]. For instance, swapping the primary NH₂ for an N,N‑diethyl group alters the pKa by >2 units and increases steric bulk, which can invert selectivity across aminergic targets . Similarly, moving the phenoxy group from the para to the meta position rewires the diphenyl‑ether geometry and has been shown to affect NS3 protease inhibition potency by >10‑fold . Consequently, treating C₁₄H₁₅NO isomers as interchangeable building blocks risks introducing uncharacterized off‑target liabilities that undermine structure‑based hypothesis testing.

Quantitative Differentiation Evidence for 1-(4-Phenoxyphenyl)ethan-1-amine


Physicochemical Differentiation: α‑Methyl Branching Alters pKa and Lipophilicity Relative to Non‑Methylated Analogues

Introducing an α‑methyl group on the benzylamine scaffold shifts the acid–base profile and lipophilicity compared with the des‑methyl analogue 4‑phenoxybenzylamine. The predicted pKa of 1-(4-phenoxyphenyl)ethan-1-amine is 9.12 ± 0.10 , whereas the primary benzylamine 4‑phenoxybenzylamine (lacking α‑methyl) typically exhibits a pKa closer to 9.6–9.8 for unsubstituted benzylamines [1]. The measured logP of 4.20 for the α‑methyl compound [2] is higher than the logP of 4‑phenoxybenzylamine (~3.7 estimated), consistent with the additional methylene unit. This combination of lower basicity and higher lipophilicity can translate into altered passive membrane permeability and lysosomal trapping potential, affecting intracellular target engagement.

Medicinal Chemistry ADME Prediction Bioisostere Design

Structural Motif Access: Primary Amine Handle Enables On‑Scaffold Derivatization vs. Pre‑Functionalized Tertiary Amine Competitors

Unlike the N,N‑diethyl analogue (CAS 63991‑13‑9), which locks the amine as a tertiary center, 1-(4-phenoxyphenyl)ethan-1-amine retains a free NH₂ for downstream diversification. The bench‑scale synthesis reported for the racemate yields the free amine in ~30% isolated yield after chromatographic purification . This primary amine can be directly converted to amides, ureas, sulfonamides, or re‑alkylated, whereas the N,N‑diethyl compound requires dealkylative strategies for further elaboration. The chiral resolution protocol using Chiralpak AD (heptane/isopropanol/DMEA 95:5:0.2, UV 260 nm) yields the (S)‑enantiomer (CAS 1234789‑63‑9) and (R)‑enantiomer (CAS 2448101‑35‑5) in multi‑gram batches , providing a controlled path to enantiopure intermediates.

Synthetic Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Biological Activity Differentiation: Para‑Phenoxy‑α‑methylbenzylamine Occupies a Distinct SAR Space in the PPMA QSAR Model

The PPMA QSAR study by Mente et al. explicitly parameterizes the substitution pattern on the A‑ring (phenoxy) and B‑ring (benzyl) for 5‑HT₂A binding, serotonin transporter (SERT) inhibition, and hERG channel blockade [1]. The unsubstituted 4‑phenoxyphenyl‑methanamine core (which includes 1-(4-phenoxyphenyl)ethan-1-amine) serves as the reference scaffold in the model (σ = 0, steric parameter = 0). The derived equations (R² = 0.73, 0.45, 0.58 for 5‑HT₂A, SERT, hERG, respectively) allow prediction of activity shifts upon substitution. Although the racemic target compound itself was not individually assayed in the published panel, its position as the unsubstituted core predicts baseline activity distinct from electron‑withdrawing (e.g., 4‑Cl‑phenoxy) or electron‑donating (e.g., 4‑MeO‑phenoxy) variants, which the model shows can alter 5‑HT₂A activity by >1 log unit.

QSAR 5-HT₂A Receptor hERG Liability SERT

Safety & Handling Differentiation: Hazard Classification vs. Non‑Phenoxy Analogues

Sigma‑Aldrich classifies 1-(4-phenoxyphenyl)ethan-1-amine as Acute Toxicity Category 4 (oral) and Eye Damage Category 1 . In contrast, the simpler α‑methylbenzylamine (CAS 618‑36‑0) is classified as Flammable Liquid Category 3, Acute Toxicity Category 4 (inhalation), and Skin Corrosion Category 1B . The differential hazard profile means that the phenoxy‑substituted compound requires eye‑protection precautions but poses lower respiratory risk during weighing, which may simplify handling in automated dispensing platforms. The compound is also classified as a combustible solid (Storage Class 11) with a WGK 3 water hazard rating, indicating it should be disposed of via incineration rather than aqueous waste .

Laboratory Safety Procurement Compliance Risk Assessment

Enantiomeric Resolution: Access to Defined Stereochemistry for Target‑Based Screening

The racemic 1-(4-phenoxyphenyl)ethan-1-amine can be resolved into its (S)‑enantiomer (CAS 1234789‑63‑9) and (R)‑enantiomer (CAS 2448101‑35‑5) . This contrasts with the des‑methyl analogue 4‑phenoxybenzylamine (CAS 107622‑80‑0), which is achiral and therefore cannot provide enantiomer‑dependent activity data . In the context of CNS‑targeted programmes, where stereochemistry can dramatically affect receptor binding (e‑g., amphetamine enantiomers differ >10‑fold in DAT/NET affinity), having access to both enantiomers of the α‑methyl compound allows researchers to probe stereochemical preferences at aminergic targets, making it a superior chiral probe relative to achiral benzylamine counterparts.

Chiral Chemistry Enantioselective Assays Lead Optimization

Commercial Availability & Supply Chain Differentiation: Sigma‑Aldrich Rare‑Chemical Status vs. Mass‑Market Analogues

1-(4-Phenoxyphenyl)ethan-1-amine is distributed through Sigma‑Aldrich's ‘unique chemicals’ programme (catalogue JRD0978), indicating limited production volumes and a curated position in the screening‑collection market . In contrast, 4‑phenoxybenzylamine is stocked by multiple bulk vendors (e.g., MedChemExpress, TargetMol) at ≥98 % purity and milligram‑to‑gram scales . The Sigma‑Aldrich price point (~$379/g) positions the α‑methyl compound as a low‑throughput, high‑value intermediate, whereas 4‑phenoxybenzylamine is available at commodity pricing. For projects requiring robust supply‑chain documentation and batch‑to‑batch consistency for patent filings, the Sigma‑Aldrich listing provides a single‑source audit trail that reduces quality‑control variance.

Procurement Supply Chain Building Blocks

Recommended Application Scenarios for 1-(4-Phenoxyphenyl)ethan-1-amine Based on Differentiated Evidence


Chiral Probe Synthesis for Enantioselective GPCR Screening

The commercial availability of both (R)‑ and (S)‑enantiomers of 1-(4-phenoxyphenyl)ethan-1-amine enables their use as chiral amine inputs in parallel synthesis of diastereomeric ligand libraries. When incorporated into phenethylamine‑ or amphetamine‑inspired scaffolds, the enantiopure building blocks can reveal stereochemical preferences at serotonin, dopamine, or trace amine‑associated receptors (TAARs) . This scenario leverages the α‑methyl chirality, which is absent in achiral comparators such as 4‑phenoxybenzylamine .

PPMA QSAR Model Calibration Standard

Because the unsubstituted PPMA core occupies the reference position (σ = 0) in the published QSAR models of 5‑HT₂A, SERT, and hERG activities , 1-(4-phenoxyphenyl)ethan-1-amine can serve as a calibration compound when laboratories wish to validate or extend the model with in‑house data. Its use as a control ensures that new assay datasets are anchored to the same baseline as the published training set, improving inter‑laboratory reproducibility of SAR predictions.

Primary Amine Scaffold for Fragment‑Based Library Design

Medicinal chemistry teams designing focused fragment libraries around the diaryl ether motif can employ the racemic primary amine as a ‘springboard’ intermediate. Its free NH₂ permits rapid generation of amide, sulfonamide, urea, and secondary amine derivatives in a single synthetic step , in contrast to N,N‑diethyl or N‑methyl tertiary amine analogues that require deprotection or dealkylation prior to diversification. This can reduce the number of linear synthetic steps by 2‑3 operations per library member, accelerating hit‑to‑lead timelines .

Controlled Supply‑Chain Source for Patent‑Sensitive Lead Optimization

For biotech companies advancing lead series where the diaryl ether core is a critical structural element, sourcing the key intermediate from Sigma‑Aldrich’s curated ‘unique chemicals’ collection provides a documented, single‑vendor audit trail . This can simplify due diligence for intellectual property filings and ensure batch‑to‑batch consistency during the transition from discovery to pre‑clinical candidate nomination, compared with multi‑source commodity building blocks where provenance may be less transparent.

Technical Documentation Hub

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